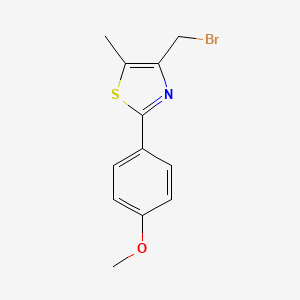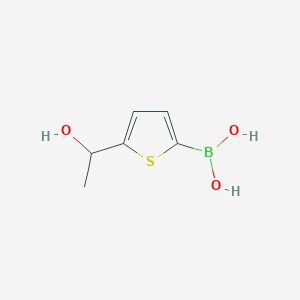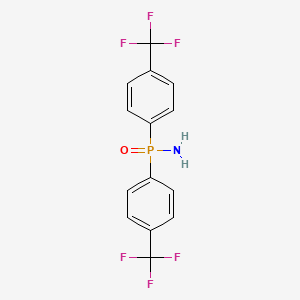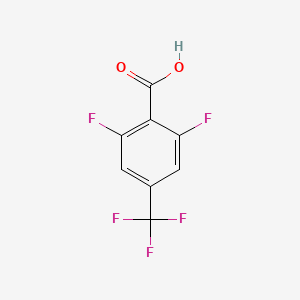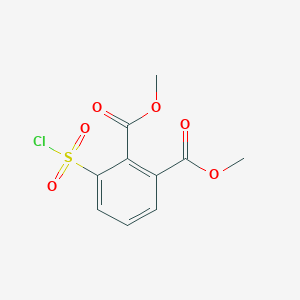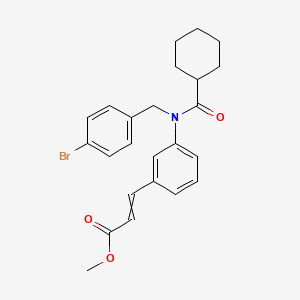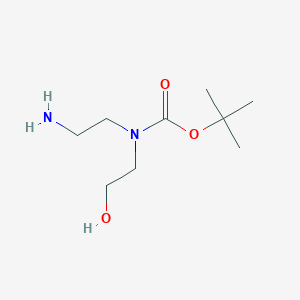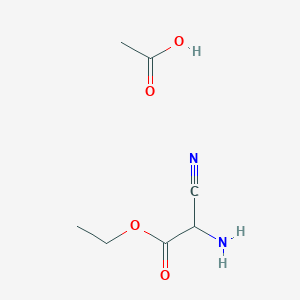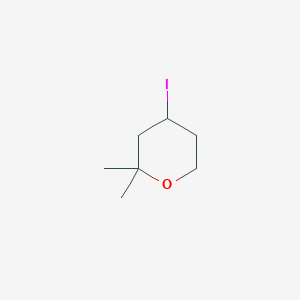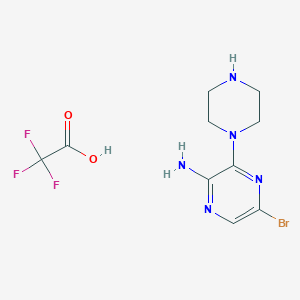![molecular formula C11H17Cl2N3O B1405221 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820686-49-4](/img/structure/B1405221.png)
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Descripción general
Descripción
Pyrimidine is a basic structure in many important biomolecules like DNA and RNA bases, amino acids, and vitamins . It’s also present in many clinically used drugs including methotrexate and risperidone . Pyrimidine derivatives have diverse biological activities including antioxidant and anticancer activities . The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . As for the 8-azabicyclo[3.2.1]octane scaffold, it can be prepared via gold(i)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .Molecular Structure Analysis
The molecular structure of pyrimidine is a six-membered ring with two nitrogen atoms . The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives have been studied for their antioxidant and anti-inflammatory potential . They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the 8-azabicyclo[3.2.1]octane scaffold has a molecular formula of CH and an average mass of 110.197 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Azabicyclo Octane Moieties : Research by (Rumbo et al., 1996) demonstrated the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which could potentially be applied to natural and non-natural tropane alkaloids.
- Structural Characterization of Azabicyclo Octane Derivatives : A study by (Huertas et al., 1997) focused on the structural study of azabicyclo[3.2.1]octane derivatives using infrared and Raman spectroscopy, along with X-ray diffraction, enhancing understanding of their molecular structure.
Synthetic Methodologies
- Synthesis of Azatropanes : Research by (Singh et al., 2007) detailed a methodology for synthesizing azatropanes from pyroglutamic acid, contributing to the development of novel synthetic routes for azabicyclo[3.2.1]octane derivatives.
- Efficient Synthesis Techniques : The work of (Shirini et al., 2017) introduced a new acidic ionic liquid for promoting the synthesis of biologically active compounds, demonstrating a potential for efficient and green synthesis processes.
Biologically Active Compounds
- Nematicidal Activity of Azabicyclo[3.2.1]octane Derivatives : A study by (Xu et al., 2021) explored the synthesis and nematicidal activity of novel azabicyclo[3.2.1]octane derivatives, indicating potential applications in agriculture and pest control.
Conformational Studies
- Conformational Analysis : Research by (Arias et al., 1986) investigated the conformation of N-substituted azabicyclo[3.2.1]octan-3-ones, contributing to a deeper understanding of the molecular behavior of these compounds.
Direcciones Futuras
Pyrimidine derivatives and the 8-azabicyclo[3.2.1]octane scaffold are considered privileged scaffolds in drug discovery for the treatment of various diseases . Future research may focus on designing and synthesizing new compounds based on these scaffolds to discover new selective, effective, and safe therapeutic agents .
Propiedades
IUPAC Name |
3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;;/h1,4-5,8-10,14H,2-3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJKIPBIZYXDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



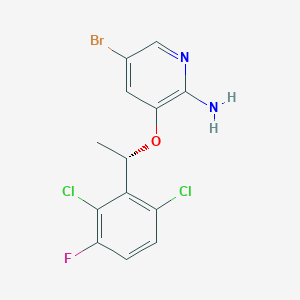

![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)
